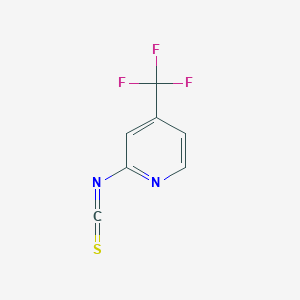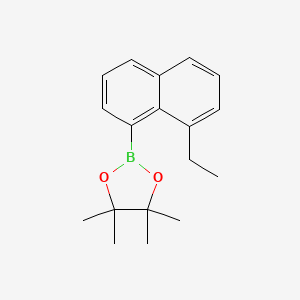
2-Amino-5-(3,5-dichlorobenzyl)-1,3,4-thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-5-(3,5-dichlorobenzyl)-1,3,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an amino group at the 2-position and a 3,5-dichlorobenzyl group at the 5-position of the thiadiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(3,5-dichlorobenzyl)-1,3,4-thiadiazole typically involves the reaction of 3,5-dichlorobenzyl chloride with thiosemicarbazide under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiadiazole ring. The general reaction conditions include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
化学反应分析
Types of Reactions
2-Amino-5-(3,5-dichlorobenzyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiadiazoles depending on the nucleophile used.
科学研究应用
2-Amino-5-(3,5-dichlorobenzyl)-1,3,4-thiadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound is studied for its use in the development of organic semiconductors and other electronic materials.
Biology: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Industry: The compound is explored for its potential use in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 2-Amino-5-(3,5-dichlorobenzyl)-1,3,4-thiadiazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
相似化合物的比较
Similar Compounds
2-Amino-1,3,4-thiadiazole: Lacks the 3,5-dichlorobenzyl group, resulting in different chemical properties and biological activities.
5-(3,5-Dichlorobenzyl)-1,3,4-thiadiazole:
2-Amino-5-phenyl-1,3,4-thiadiazole: Contains a phenyl group instead of the 3,5-dichlorobenzyl group, leading to variations in its chemical behavior and uses.
Uniqueness
The presence of both the amino group and the 3,5-dichlorobenzyl group in 2-Amino-5-(3,5-dichlorobenzyl)-1,3,4-thiadiazole imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential for diverse biological activities. This makes it a valuable compound for research and industrial applications.
属性
分子式 |
C9H7Cl2N3S |
|---|---|
分子量 |
260.14 g/mol |
IUPAC 名称 |
5-[(3,5-dichlorophenyl)methyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H7Cl2N3S/c10-6-1-5(2-7(11)4-6)3-8-13-14-9(12)15-8/h1-2,4H,3H2,(H2,12,14) |
InChI 键 |
CSIJPOGCSSLOFJ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C=C1Cl)Cl)CC2=NN=C(S2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,6-Bis[4-(tert-butyl)phenyl]-9H-carbazole](/img/structure/B13692540.png)
![Ethyl 5-(Benzo[d][1,3]dioxol-5-yl)isoxazole-3-carboxylate](/img/structure/B13692547.png)
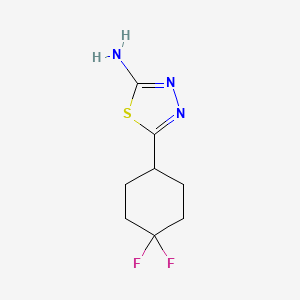
![N-Boc-1-[(1S,2S)-2-phenylcyclopropyl]methanamine](/img/structure/B13692554.png)
![3-[4-(3-Azetidinyl)phenyl]pyridine](/img/structure/B13692556.png)
![[4-[2,2-Bis(4-methoxyphenyl)-1-phenylvinyl]phenyl](phenyl)methanone](/img/structure/B13692558.png)
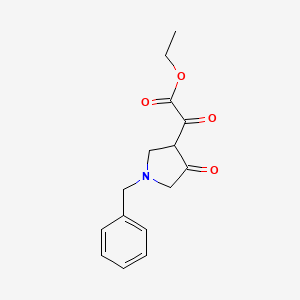
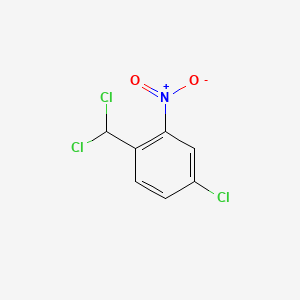
![N-[4-[(1-Pyrazolyl)methyl]benzyl]-4,6-dichloro-1,3,5-triazin-2-amine](/img/structure/B13692572.png)
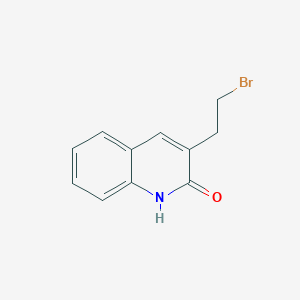
![O2-tert-butyl O3-ethyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate](/img/structure/B13692606.png)

